5-Azido Uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

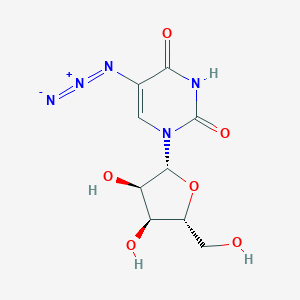

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPROYOABONMOS-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609998 | |

| Record name | 5-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355028-82-8 | |

| Record name | 5-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Azido Uridine: Structure, Properties, and Applications

Abstract: 5-Azido Uridine is a chemically modified nucleoside that has become an indispensable tool for researchers studying RNA biology. By substituting the hydrogen at the 5-position of the uracil base with an azide group, this molecule acts as a powerful chemical reporter. Once metabolically incorporated into nascent RNA transcripts, the azide moiety serves as a bioorthogonal handle for "click chemistry" reactions. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, offering in-depth protocols and expert insights for its use in monitoring RNA synthesis, transcriptomic analysis, and cellular imaging.

Introduction: The Advent of Bioorthogonal RNA Labeling

Understanding the lifecycle of RNA—from synthesis to decay—is fundamental to deciphering the complexities of gene expression, cellular regulation, and disease pathogenesis. Traditional methods often provide only a static snapshot of the total RNA population. The development of bioorthogonal chemical reporters, such as this compound and the more commonly used 5-Ethynyl Uridine (EU), has revolutionized the field by enabling the specific labeling and tracking of newly synthesized (nascent) RNA without perturbing the cell's natural processes.[1][2][3]

This compound, while less common in metabolic labeling of live cells compared to its alkyne counterpart EU, is a critical reagent for in vitro transcription and specific enzymatic labeling applications.[4][5][6] Its azide group is a key component for bioorthogonal ligation reactions, allowing for the covalent attachment of probes for visualization, purification, and identification.

Section 1: Chemical Properties and Structure

A precise understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

Molecular Identity and Characteristics

The core structure of this compound consists of a ribose sugar linked to a 5-azidouracil nucleobase. This modification minimally perturbs the overall structure of the uridine molecule, allowing it to be recognized by cellular machinery in certain contexts.

| Property | Value | Source |

| IUPAC Name | 5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [7] |

| CAS Number | 1355028-82-8 | [7][8] |

| Molecular Formula | C₉H₁₁N₅O₆ | [7][8] |

| Molecular Weight | 285.21 g/mol | [7][8] |

| Appearance | White to off-white solid | [9] |

Note: Properties for related triphosphate forms, such as 5-Azido-C3-UTP, differ. For example, the molecular weight of the free acid form of 5-Azido-C3-UTP is 567.23 g/mol .[4][6]

Storage and Stability

Like many nucleoside analogs, this compound and its derivatives require proper storage to maintain chemical integrity.

-

Storage Conditions: Store at -20°C. It is crucial to avoid repeated freeze-thaw cycles.[4][5]

-

Shipping: Typically shipped on gel packs for short-term temperature stability.[4][5]

-

Shelf Life: When stored correctly, the compound is stable for at least 12 months from the date of delivery.[4][5]

Section 2: The Chemistry of a Bioorthogonal Reporter

The utility of this compound is rooted in the unique reactivity of its azide group, which participates in highly specific and efficient bioorthogonal "click" reactions.

The Azide Group: A Versatile Chemical Handle

The azide (–N₃) functional group is exceptionally useful in chemical biology because it is nearly absent in biological systems, preventing non-specific side reactions. It remains inert until it encounters its specific reaction partner, an alkyne, under appropriate catalytic conditions. This bioorthogonality is the foundation of its power as a chemical reporter.

Bioorthogonal "Click" Chemistry Reactions

The azide group on incorporated this compound can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that contains an alkyne group. This is achieved through two primary types of click chemistry.

The CuAAC reaction is the most common form of click chemistry.[10][11] It involves the reaction between a terminal alkyne and an azide, catalyzed by a Copper(I) source, to form a stable 1,4-disubstituted triazole ring.[10][11]

-

Mechanism Insight: The copper catalyst is essential for lowering the activation energy of the reaction, allowing it to proceed rapidly at room temperature.[10] A reducing agent, such as sodium ascorbate, is typically included to maintain copper in its active Cu(I) oxidation state.[11]

-

Causality in Application: CuAAC is highly efficient and is the method of choice for fixed cells or in vitro applications like labeling purified RNA. However, the cytotoxicity of the copper catalyst limits its use in live cells.[10][12]

To overcome the issue of copper toxicity, SPAAC was developed for applications in living systems.[10] This reaction uses a strained cyclooctyne (e.g., DBCO or BCN) instead of a simple terminal alkyne. The high ring strain of the cyclooctyne provides the energy needed to drive the reaction forward without a catalyst.[10]

-

Mechanism Insight: The release of ring strain is the thermodynamic driving force for the reaction, making it bioorthogonal and suitable for live-cell imaging.[10]

-

Causality in Application: SPAAC is the preferred method for labeling nascent RNA in living cells and organisms, as it avoids the cytotoxic effects of copper.[9][12] The trade-off is that the reaction kinetics are generally slower than CuAAC.

Section 3: Applications and Experimental Protocols

While 5-Ethynyl Uridine (EU) is more commonly used for metabolic labeling in cells due to better recognition by nucleoside salvage pathways, this compound triphosphate (5-Azido-UTP) is highly effective for in vitro applications.[13][14]

Workflow 1: In Vitro Transcription of Azide-Labeled RNA

This application is used to generate RNA transcripts containing azide groups for subsequent functionalization, such as attaching probes for structural studies or crosslinking agents.[5][6]

-

Expertise & Causality: T7 RNA polymerase is known to be tolerant of modifications at the 5-position of pyrimidines.[14] This makes it possible to substitute standard UTP with 5-Azido-UTP in the transcription reaction mix to produce uniformly azide-modified RNA. The ratio of modified to unmodified UTP can be adjusted to control the labeling density.

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components at room temperature in the order listed:

-

Nuclease-Free Water: to a final volume of 20 µL

-

10X T7 Reaction Buffer: 2 µL

-

ATP, CTP, GTP Solution (10 mM each): 2 µL

-

UTP Solution (10 mM): 1 µL

-

5-Azido-C3-UTP Solution (10 mM): 1 µL (Adjust ratio with UTP as needed)[4]

-

Linearized DNA Template (0.5-1.0 µg): X µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.

-

DNA Template Removal: Add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purification: Purify the azide-labeled RNA using a standard RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Validation (Trustworthiness): The incorporation of the azide can be indirectly validated. Perform a small-scale CuAAC reaction with an alkyne-fluorophore and run the product on a denaturing polyacrylamide gel. A fluorescent band of the correct size confirms successful labeling. A control reaction without 5-Azido-UTP should show no fluorescence.

Workflow 2: Post-Transcriptional Labeling and Imaging

Once azide-labeled RNA is generated, it can be conjugated to a reporter for visualization or affinity purification.

This protocol is adapted for purified RNA and assumes the use of a commercially available kit like the Click-iT® system for context, though components can be sourced individually.[15]

-

Prepare RNA: Resuspend 1-5 µg of purified azide-RNA in 20 µL of nuclease-free water.

-

Prepare Click Reaction Cocktail: In a separate tube, prepare the cocktail by adding components in the following order (volumes based on Thermo Fisher's Click-iT® kits):[15]

-

Click-iT® Reaction Buffer: 10 µL

-

CuSO₄ Solution (25 mM): 2 µL

-

Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne): 1 µL

-

Click-iT® Reaction Buffer Additive 1 (Reducing Agent): 2 µL

-

-

Reaction: Immediately add the 25 µL of RNA to the 15 µL reaction cocktail. Mix gently by pipetting.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Purification: Remove unreacted fluorophore and reagents by ethanol precipitation or using an appropriate RNA purification column.

-

Analysis: The labeled RNA can now be visualized by fluorescence microscopy after introduction into cells (e.g., via microinjection) or analyzed via gel electrophoresis with a fluorescence scanner.

Sources

- 1. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Azido-C3-UTP, Uridines - Jena Bioscience [jenabioscience.com]

- 5. 5-Azido-C3-UTP, Enzymatic CLICK-functionalization of RNA - Jena Bioscience [jenabioscience.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. 5-Azidouridine | C9H11N5O6 | CID 20832934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 5-Azido Uridine for Research Applications

This guide provides a comprehensive, technically detailed overview of the synthesis of 5-azido uridine, a critical molecular tool for researchers in chemical biology, drug development, and molecular diagnostics. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides a robust experimental protocol, and emphasizes the safety and characterization measures essential for scientific integrity.

Introduction: The Significance of this compound in Modern Research

This compound is a chemically modified nucleoside analog of uridine where an azide functional group (-N₃) is attached to the C5 position of the uracil base. This modification is of profound importance in contemporary biological research due to the unique reactivity of the azide moiety. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction's high efficiency, specificity, and biocompatibility allow for the precise and stable conjugation of this compound, once incorporated into RNA, to a vast array of molecules bearing an alkyne group, such as fluorescent dyes, biotin, or affinity tags.

The ability to label and track newly synthesized RNA in vitro and in vivo has revolutionized our understanding of gene expression, RNA trafficking, and the intricate roles of non-coding RNAs. Furthermore, the development of photoaffinity probes based on this compound enables the identification and characterization of RNA-binding proteins and other interacting molecules.[2][3][4]

This guide will focus on a practical and reproducible synthetic route to this compound, starting from the commercially available and cost-effective precursor, 5-bromouridine.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound from 5-bromouridine is achieved through a nucleophilic aromatic substitution reaction.[5][6] In this reaction, the azide ion (N₃⁻), a potent nucleophile, displaces the bromide ion at the C5 position of the uracil ring.

The rationale for selecting 5-bromouridine as the starting material lies in the fact that the bromine atom is a good leaving group, facilitating the nucleophilic attack by the azide. The electron-withdrawing nature of the adjacent carbonyl groups on the uracil ring further activates the C5 position towards nucleophilic substitution.

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is critical for the success of this reaction. DMSO effectively solvates the sodium cation, leaving the azide anion more "naked" and, therefore, more nucleophilic. The elevated reaction temperature provides the necessary activation energy for the substitution to proceed at a reasonable rate.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound. It is imperative that all safety precautions, particularly those concerning the handling of sodium azide and organic azides, are strictly adhered to throughout the procedure.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Bromouridine | ≥98% | Commercially Available |

| Sodium Azide (NaN₃) | ≥99.5% | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Deionized Water | In-house |

Detailed Synthesis Procedure

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 5-bromouridine (1.0 eq) in anhydrous DMSO.

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes. The disappearance of the 5-bromouridine spot and the appearance of a new, more polar spot indicates the formation of the product. The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.[7][8][9]

-

Column Packing: Pack a glass column with silica gel in a slurry of hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a thorough spectroscopic analysis is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product.[10][11][12][13] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.[4][12][13]

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

-

H-6 (uracil): A singlet around 8.0-8.2 ppm. The downfield shift compared to uridine is due to the electron-withdrawing nature of the azide group.

-

H-1' (ribose): A doublet around 5.8-5.9 ppm.

-

Ribose Protons (H-2', H-3', H-4', H-5'): Multiplets in the range of 3.5-4.5 ppm.

-

Hydroxyl Protons (2'-OH, 3'-OH, 5'-OH): Broad singlets that may exchange with D₂O.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

-

C-4 (uracil): ~160 ppm

-

C-2 (uracil): ~150 ppm

-

C-6 (uracil): ~140 ppm

-

C-5 (uracil): ~110-120 ppm (carbon attached to the azide)

-

C-1' (ribose): ~85-90 ppm

-

Other Ribose Carbons: ~60-75 ppm

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group, which typically appears in the region of 2100-2150 cm⁻¹.[14]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.

Safety Precautions: Handling Azides in the Laboratory

Sodium azide and organic azides are hazardous materials and must be handled with extreme caution.[2][15][16][17][18]

-

Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[16]

-

Explosion Hazard: Sodium azide can form explosive heavy metal azides. Avoid contact with metals such as lead and copper, including in drainpipes.[17] Organic azides, especially those with a low carbon-to-nitrogen ratio, can be shock-sensitive and may decompose explosively upon heating or friction.[15][18]

-

Incompatible Materials: Avoid contact of sodium azide with acids, as this will generate highly toxic and explosive hydrazoic acid.[16] Also, avoid contact with halogenated solvents.[15]

-

Waste Disposal: All azide-containing waste must be collected in a designated, clearly labeled waste container and disposed of according to institutional safety guidelines.[15][17]

Conclusion

The synthesis of this compound from 5-bromouridine via nucleophilic aromatic substitution is a robust and accessible method for obtaining this invaluable research tool. By understanding the underlying chemical principles, adhering to a detailed experimental protocol, and prioritizing safety, researchers can confidently produce high-purity this compound for a wide range of applications in the study of nucleic acids and their myriad functions in biology. The rigorous characterization of the final product is paramount to ensure the validity and reproducibility of subsequent experiments.

References

- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

- Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison, Environment, Health & Safety. [Link]

- Standard Operating Procedure Safe Handling of Azido Compounds. (2021). The University of New Mexico, Department of Chemistry & Chemical Biology. [Link]

- Evans, R. K., & Haley, B. E. (1987). Synthesis and characterization of 5-[(4-azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue. Biochemistry, 26(1), 269–276. [Link]

- Azide Compounds. (n.d.). University of California, Santa Barbara, Environmental Health and Safety. [Link]

- Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]

- Drake, R. R., Evans, R. K., Wolf, M. J., & Haley, B. E. (1989). Synthesis and properties of 5-azido-UDP-glucose. Development of photoaffinity probes for nucleotide diphosphate sugar binding sites. The Journal of biological chemistry, 264(20), 11928–11933. [Link]

- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals. [Link]

- Characterization of a photoaffinity analog of UTP, 5-azido-UTP for analysis of the substrate binding site on E. coli RNA polymerase. (1988).

- 1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. [Link]

- 1H NMR (DMSO-d6). (n.d.). The Royal Society of Chemistry. [Link]

- Nucleophilic substitution. (n.d.). In Wikipedia.

- Gourdain, S., Petermann, C., Harakat, D., & Clivio, P. (2010). Highly efficient and facile synthesis of 5-azido-2'-deoxyuridine. Nucleosides, nucleotides & nucleic acids, 29(7), 542–546. [Link]

- Nucleophilic Substitution Reactions. (n.d.). [Link]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

- In situ labeling of newly-synthesized RNA with 5-Bromouridine 5'-Triphosphate and immunodetection of transcription sites by mi. (n.d.). [Link]

- One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 1375–1385. [Link]

- Supplemental Information. (n.d.). The Royal Society of Chemistry. [Link]

- Column Chrom

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES), 10(9), 525-531. [Link]

- Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). (n.d.).

- Kofoed, R. H., Nielsen, M. S., & Jensen, P. H. (2018). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of visualized experiments : JoVE, (135), 57056. [Link]

- Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. (2018).

- NMR spectroscopy data (pyridine-d 5 ) for compound 2. (n.d.).

- 2D-IR spectroscopy of azide-labeled carbohydr

- The isocyanide SN2 reaction. (2023).

Sources

- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly efficient and facile synthesis of 5-azido-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. magritek.com [magritek.com]

- 10. scienceopen.com [scienceopen.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ucd.ie [ucd.ie]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. chemistry.unm.edu [chemistry.unm.edu]

- 18. safety.fsu.edu [safety.fsu.edu]

Basic principles of click chemistry with 5-Azido Uridine

An In-Depth Technical Guide to the Core Principles of Click Chemistry with 5-Azido Uridine

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern bioconjugation, few methodologies have offered the blend of simplicity, efficiency, and robustness seen in click chemistry. As a scientist who has witnessed its evolution from a novel concept to an indispensable tool, I've seen its power to transform complex biological questions into addressable experimental realities. This guide is designed to move beyond mere protocols. It aims to provide you, a fellow researcher or drug development professional, with the foundational logic and field-proven insights necessary to master the application of this compound in click chemistry. We will explore not just the "how," but the critical "why" behind each choice, ensuring that every experiment you design is a self-validating system built on a bedrock of scientific integrity.

The Conceptual Core: this compound and the "Click" Philosophy

Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible.[1][2] Coined by K. Barry Sharpless, the philosophy prioritizes reactions that proceed with high yields under mild, often aqueous, conditions, and generate minimal, inoffensive byproducts.[3] The quintessential example of this is the azide-alkyne cycloaddition.[4]

At the heart of our topic is This compound , a modified nucleoside where a hydroxyl group is replaced by a reactive azide group (-N₃).[5] This small, stable functional group is the key that unlocks the power of click chemistry. Its bioorthogonal nature—meaning it does not react with native functional groups found in complex biological systems—allows for exquisitely specific chemical ligations.[5] This makes this compound an ideal tool for introducing a "clickable" handle into nucleic acids and other biomolecules for subsequent labeling, detection, and modification.[5][6]

There are two primary, mechanistically distinct pathways to achieve this "click": the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them is a critical experimental decision dictated by the biological system and the ultimate scientific goal.

The Two Pillars of Azide-Alkyne Ligation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse

CuAAC is the most widely used click reaction, prized for its exceptional speed and perfect regioselectivity.[3] It facilitates the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4]

The Mechanism Explained: The uncatalyzed reaction requires high temperatures and results in a mixture of products, rendering it unsuitable for biological applications.[3][7] The genius of the CuAAC reaction lies in the copper(I) catalyst, which dramatically lowers the activation energy.

-

Catalyst Generation : The active Cu(I) catalytic species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][8]

-

Acetylide Formation : The Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper-acetylide intermediate.[4][]

-

Cycloaddition : The copper-acetylide complex then reacts with the azide (e.g., on this compound). The copper atom activates the azide, leading to a stepwise process that culminates in the formation of a stable five-membered triazole ring.[4][10]

-

Catalyst Regeneration : The product is released, and the Cu(I) catalyst is regenerated for the next cycle.

A critical consideration in bioconjugation is the potential cytotoxicity of free copper ions, which can generate reactive oxygen species and mediate DNA damage.[7][11] To circumvent this, a stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is almost always included.[8][12] This ligand not only protects the Cu(I) from oxidation but also accelerates the reaction and safeguards the integrity of the biomolecule being modified.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bioorthogonal Champion

For applications within living cells or organisms, the potential toxicity of copper is a non-starter. This is where SPAAC provides an elegant solution.[13][] SPAAC is a copper-free click reaction that leverages the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne, as the driving force.[13]

The Mechanism Explained: The inherent energy of the strained alkyne ring dramatically lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[13][15]

-

Strained Reagent : A molecule containing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), is introduced.[13]

-

Concerted Cycloaddition : The azide (from this compound) acts as a 1,3-dipole and reacts directly with the strained alkyne (the dipolarophile) in a concerted [3+2] cycloaddition.[13]

-

Stable Product : This reaction forms a stable triazole linkage, releasing the ring strain and creating a thermodynamically favorable product.

The complete absence of exogenous cofactors or catalysts makes SPAAC the premier choice for in vivo studies and live-cell imaging.[] The reaction is highly bioorthogonal, as neither the azide nor the strained alkyne has any significant reactivity with biological functional groups.[13]

Quantitative Data and Reaction Parameters

The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters to guide your experimental design.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Causality & Field Insights |

| Catalyst | Cu(I), generated from Cu(II) + reductant[4] | None[13] | Insight : The absence of a catalyst is the defining advantage of SPAAC for live-cell applications, eliminating copper toxicity concerns. |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 0.1 - 1.0 M⁻¹s⁻¹ (can vary with cyclooctyne)[15][16] | Insight : CuAAC is generally faster, making it ideal for in vitro conjugations where speed is desired and toxicity is not a concern. |

| Typical Reaction Time | 15 - 60 minutes at room temperature[12] | 3 minutes to 24 hours, depending on reactants and concentration[13][16][17] | Insight : While some SPAAC reactions are very fast, they can be slower than CuAAC. Driving the reaction to completion may require higher concentrations or longer incubation times. |

| Key Reagents | Azide, terminal alkyne, CuSO₄, Na-Ascorbate, Ligand (THPTA)[8][11] | Azide, strained cyclooctyne (e.g., DBCO) | Insight : CuAAC requires careful preparation of multiple stock solutions. SPAAC is a simpler two-component system. |

| Primary Application | In vitro bioconjugation, material science, oligonucleotide labeling[5][18] | Live-cell imaging, in vivo chemistry, surface functionalization[13][][16] | Insight : Use CuAAC for robustly labeling purified DNA/RNA. Use SPAAC when working with living systems is non-negotiable. |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[3] | Mixture of regioisomers (if cyclooctyne is asymmetric) | Insight : The perfect regioselectivity of CuAAC leads to a single, well-defined product, simplifying downstream analysis. |

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This workflow describes the robust labeling of a purified oligonucleotide containing a terminal alkyne with this compound.

Methodology:

-

Prepare Stock Solutions :

-

Alkyne-Oligo: Dissolve in nuclease-free water to a known concentration (e.g., 100 µM).

-

This compound: 10 mM in DMSO or water.

-

CuSO₄: 100 mM in water.[12]

-

THPTA Ligand: 200 mM in water.[12]

-

Sodium Ascorbate: 100 mM in water. Causality : This solution must be prepared fresh, as ascorbate oxidizes in solution, losing its reducing power.

-

-

Form the Catalyst Complex :

-

In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 or 1:5 molar ratio.[8][12] Let stand for 2-3 minutes.

-

Causality : Premixing allows the ligand to coordinate with the copper, which is essential for stabilizing the catalytically active Cu(I) state and preventing its oxidation.[12]

-

-

Combine Reactants :

-

To your alkyne-oligonucleotide solution, add a molar excess of this compound (e.g., 10-50 equivalents).

-

Add the pre-formed Cu(I)/THPTA complex to a final concentration of 0.1 to 0.25 mM copper.[8]

-

Causality : A molar excess of the smaller azide molecule helps drive the reaction to completion. The final catalyst concentration is kept low to minimize potential side reactions.

-

-

Initiate the Reaction :

-

Incubate :

-

Allow the reaction to proceed for 30-60 minutes at room temperature.[12]

-

-

Purify the Conjugate :

-

Remove unreacted reagents and catalyst via ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.[5]

-

Causality : Purification is non-negotiable. It removes potentially cytotoxic copper and excess labeling reagents that could interfere with downstream applications.

-

Protocol 2: SPAAC Labeling of Metabolically Incorporated Azido-Sugars in Live Cells

This workflow outlines the detection of biomolecules (e.g., nascent RNA) that have metabolically incorporated an azido-uridine analog, using a DBCO-functionalized fluorophore.

Methodology:

-

Metabolic Incorporation :

-

Culture cells in medium supplemented with the azido-uridine analog (e.g., 25-50 µM) for a desired period (e.g., 24-72 hours) to allow for incorporation into newly synthesized biomolecules.[13]

-

Causality : The duration of incubation determines the extent of labeling and depends on the turnover rate of the biomolecule of interest.

-

-

Cell Preparation and Washing :

-

Gently wash the cells three times with warm, sterile phosphate-buffered saline (PBS) or culture medium without supplements.

-

Causality : This step is critical to remove any unincorporated azido-sugars from the medium, which would otherwise react with the DBCO-fluorophore in solution and create high background signal.[13]

-

-

SPAAC Reaction :

-

Prepare a solution of the DBCO-fluorophore in PBS or culture medium at a concentration of 10-50 µM.[13]

-

Add this solution to the washed cells.

-

Causality : The concentration of the DBCO reagent should be optimized to achieve sufficient signal without causing cellular stress.

-

-

Incubation :

-

Incubate the cells for 30-60 minutes at 37°C. It is imperative to protect the samples from light to prevent photobleaching of the fluorophore.[13]

-

-

Final Washes and Imaging :

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

Causality : This final wash minimizes background fluorescence, ensuring that the detected signal comes specifically from the labeled biomolecules within the cells.

-

Proceed with fluorescence microscopy or flow cytometry analysis.

-

Concluding Remarks: From Principle to Practice

The principles of click chemistry, embodied by the reactions of this compound, provide a powerful and versatile platform for biological discovery. The choice between the rapid, robust CuAAC for in vitro work and the elegant, bioorthogonal SPAAC for living systems allows researchers to tailor their approach with precision. By understanding the fundamental mechanisms and the rationale behind each protocol step, you are equipped not just to perform an experiment, but to innovate, troubleshoot, and push the boundaries of what is possible in your field.

References

- BenchChem. (2025). Application Notes and Protocols: 5'-Azido-5'-deoxyuridine in Click Chemistry.

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

- Kraszewska, A., Wnuk, S. F., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging.

- Wang, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

- Ginnaram, S., et al. (2021).

- Bongal, A. P., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society. [Link]

- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

- Kraszewska, A., Wnuk, S. F., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging.

- ResearchGate. (2020).

- ResearchGate. (2022). Copper-catalysed azide-alkyne cycloadditions (CuAAC)

- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]

- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1335-1346. [Link]

- Jena Bioscience. (2011).

- Nicasio, M. C., et al. (2017). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Inorganic Chemistry, 56(1), 589-601. [Link]

- Bongal, A. P., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University Research Portal. [Link]

- Gnerlich, M., & Meier, C. (2018). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry, 14, 2378–2386. [Link]

- D'Agostino, V., & Di Fabio, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

- Reddit. (2024). Click Reaction Looking Weird?. [Link]

- BenchChem. (2025).

- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.

- ResearchGate. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. [Link]

- D'Agostino, V., & Di Fabio, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ePrints Soton. [Link]

- JoVE. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. [Link]

- MDPI. (2023). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. [Link]

- ResearchGate. (2010). SPAAC click DNA ligation between azide-labelled and cyclooctyne-labelled oligonucleotides. [Link]

- NIH. (2009). Strain-promoted “click” chemistry for terminal labeling of DNA. [Link]

- NIH. (2019).

- ACS Publications. (2023).

Sources

- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jenabioscience.com [jenabioscience.com]

- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 16. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. axispharm.com [axispharm.com]

A Technical Guide to the Bioorthogonal Chemistry of Azide-Modified Uridine Analogs for RNA Analysis

Introduction: The Pursuit of Bioorthogonality in RNA Biology

In the intricate landscape of cellular biology, RNA molecules are central actors, orchestrating the flow of genetic information and regulating cellular processes. To understand their dynamic lifecycle—from synthesis and processing to localization and decay—researchers require tools that can visualize and capture these molecules in their native environment without perturbing the very processes under investigation. This is the essence of bioorthogonality: the ability to perform a specific chemical reaction within a living system without interference from or with endogenous biological processes[1].

The azide functional group has emerged as a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and near-complete absence in biological systems. Its specific reactivity with alkynes through the "click chemistry" platform—either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC)—provides a powerful handle for attaching probes for imaging, enrichment, and sequencing of biomolecules[1][2].

This technical guide provides an in-depth exploration of the bioorthogonality of azide-modified uridine, with a critical focus on 5-Azido Uridine. We will delve into the mechanistic underpinnings of its use, address the challenges of its metabolic incorporation, and present field-proven protocols for the successful labeling and analysis of nascent RNA.

The Promise and Challenge of this compound for Metabolic Labeling

The initial promise of this compound as a direct bioorthogonal analog to the widely used 5-Ethynyluridine (5-EU) is compelling[2][3]. The concept involves introducing this compound to cells, where it would theoretically be taken up and phosphorylated by the cellular salvage pathway and subsequently incorporated into newly synthesized RNA by RNA polymerases. The embedded azide group would then be available for bioorthogonal ligation.

However, empirical evidence reveals a significant hurdle: the metabolic incorporation of uridine analogs with bulky substituents at the 5-position is often inefficient in wild-type cells. Studies have shown that 5-methylazidouridine is not detectably incorporated into cellular RNA[2][4][5]. The underlying reason lies in the substrate specificity of uridine-cytidine kinase (UCK), the enzyme responsible for the initial phosphorylation step. The active site of UCK forms a tight van der Waals interaction with the 5-position of uridine, making it intolerant to larger modifications like an azido or azidomethyl group[2]. This steric hindrance prevents the efficient conversion of the nucleoside to its triphosphate form, which is the necessary substrate for RNA polymerases.

While direct metabolic labeling with this compound in unmodified cells is not a viable strategy, the azide handle remains a highly desirable tool for RNA analysis. The subsequent sections of this guide will explore the successful strategies that have been developed to introduce azide functionalities into RNA for bioorthogonal applications.

Core Bioorthogonal Reactions: CuAAC and SPAAC

Once an azide-modified nucleoside is incorporated into RNA, it can be detected and functionalized using one of two powerful click chemistry reactions. The choice between them represents a trade-off between reaction kinetics and biocompatibility[6][7].

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and rapid ligation between an azide and a terminal alkyne, catalyzed by copper(I) ions[6][7]. It is the "gold standard" for in vitro click chemistry due to its fast kinetics and high yields[6][7][8][9].

However, the requirement for a copper catalyst presents a significant drawback for live-cell applications due to its cytotoxicity[6][7]. Copper ions can generate reactive oxygen species (ROS), leading to cellular damage and RNA degradation[10]. Therefore, CuAAC is primarily suited for applications involving fixed cells or purified RNA.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of CuAAC in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed[6][7]. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a catalyst[6][7][8][9].

The driving force for SPAAC is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the reaction[6][7]. While generally slower than CuAAC, SPAAC is highly bioorthogonal and non-toxic, making it the method of choice for live-cell imaging and in vivo studies[2][6][7].

Quantitative Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Principle | Copper(I)-catalyzed [3+2] cycloaddition | Catalyst-free [3+2] cycloaddition |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO) |

| Reaction Rate | Very fast (k₂ ≈ 10 to 10⁴ M⁻¹s⁻¹)[8] | Slower (k₂ ≈ 10⁻³ to 1 M⁻¹s⁻¹)[8] |

| Biocompatibility | Limited by copper cytotoxicity[6][7] | Excellent for live-cell and in vivo applications[6][7] |

| Side Reactions | Potential for ROS-mediated damage to biomolecules[10] | Minimal side reactions[7] |

| Primary Application | Fixed cells, in vitro bioconjugation | Live-cell imaging, in vivo labeling |

Proven Strategies for Azide-Labeling of Cellular RNA

Given the challenges with direct this compound incorporation, researchers have developed alternative and effective methods to introduce azide handles into RNA.

Strategy 1: Metabolic Labeling with Alternative Azido-Nucleosides

While 5-substituted uridines are problematic, other nucleoside analogs have proven to be effective substrates for the cellular machinery.

-

2'-Azidocytidine (2'-AzCyd): This analog is a promising tool for RNA labeling. Unlike uridine analogs that rely on UCK2, 2'-AzCyd is phosphorylated by deoxycytidine kinase (dCK)[11][12]. This provides a pathway for cell-selective labeling by expressing dCK in target cells. 2'-AzCyd shows low cytotoxicity and is primarily incorporated into ribosomal RNA, offering a method for polymerase-selective labeling[11][12].

-

Azide-Modified Adenosines: Analogs such as 2'-azidoadenosine (2'-AzA) and N6-azidoadenosine have demonstrated robust incorporation into cellular RNA[2][4]. 2'-AzA is incorporated by both RNA polymerases and poly(A) polymerases, allowing for the study of both transcription and polyadenylation[4].

Strategy 2: Enzymatic Incorporation of Azido-UTP Analogs

For in vitro applications, direct enzymatic incorporation of azide-modified UTP analogs is a highly efficient method.

-

5-Azido-C3-UTP: This analog, featuring a three-carbon linker between the uridine and the azide group, can be incorporated into RNA transcripts by T7 RNA polymerase during in vitro transcription. The resulting azide-functionalized RNA can then be used in a variety of downstream applications.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 2'-Azidocytidine

This protocol is adapted for mammalian cells in culture.

Materials:

-

2'-Azidocytidine (2'-AzCyd)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

SPAAC reaction cocktail (e.g., DBCO-fluorophore in PBS or cell culture medium)

Procedure:

-

Cell Culture and Labeling:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing 2'-AzCyd at a final concentration of 50-100 µM.

-

Incubate for the desired labeling period (e.g., 2-24 hours) under standard cell culture conditions.

-

-

Cell Fixation and Permeabilization (for imaging):

-

Wash the cells twice with PBS.

-

Fix the cells with fixative solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

SPAAC Reaction:

-

Prepare the SPAAC reaction cocktail containing the DBCO-fluorophore at a final concentration of 5-20 µM.

-

Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

If desired, counterstain the nuclei with a DNA stain like DAPI.

-

Image the cells using an appropriate fluorescence microscope.

-

Protocol 2: In Vitro Transcription with 5-Azido-C3-UTP

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Transcription buffer (5x)

-

ATP, CTP, GTP solution (10 mM each)

-

UTP solution (10 mM)

-

5-Azido-C3-UTP solution (10 mM)

-

RNase inhibitor

-

DNase I (RNase-free)

-

RNA purification kit

Procedure:

-

Transcription Reaction Setup:

-

Assemble the following reaction on ice in a total volume of 20 µL:

-

4 µL 5x Transcription Buffer

-

1 µL 10 mM ATP

-

1 µL 10 mM CTP

-

1 µL 10 mM GTP

-

0.5 µL 10 mM UTP

-

1.5 µL 10 mM 5-Azido-C3-UTP

-

1 µg Linearized DNA template

-

1 µL RNase Inhibitor

-

1 µL T7 RNA Polymerase

-

Nuclease-free water to 20 µL

-

-

Mix gently and centrifuge briefly.

-

-

Incubation:

-

Incubate the reaction at 37°C for 2 hours.

-

-

DNase Treatment:

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

-

RNA Purification:

-

Purify the azide-labeled RNA using an RNA purification kit according to the manufacturer's instructions.

-

Elute the RNA in nuclease-free water.

-

Conclusion and Future Outlook

The azide group is a powerful bioorthogonal handle that has significantly advanced our ability to study RNA biology. While the direct metabolic incorporation of this compound is hampered by enzymatic constraints, the field has adeptly pivoted to alternative strategies that successfully introduce this versatile functional group into RNA. The use of alternative azido-nucleosides like 2'-Azidocytidine and azide-modified adenosines has opened new avenues for cell-selective and polymerase-selective labeling.

For researchers and drug development professionals, the choice between CuAAC and SPAAC for detecting azide-labeled RNA is a critical decision dictated by the experimental system. The high efficiency of CuAAC makes it ideal for in vitro studies, while the superior biocompatibility of SPAAC is essential for unlocking the dynamics of RNA in living cells and organisms. As new bioorthogonal reactions and engineered enzymes continue to be developed, the toolkit for interrogating the transcriptome will undoubtedly expand, providing ever more precise and minimally perturbative methods to unravel the complexities of RNA biology.

References

- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784.

- BenchChem. (2025).

- BenchChem. (2025). Head-to-Head Comparison: CuAAC vs.

- BenchChem. (2025). A Comparative Analysis of CuAAC vs. SPAAC for Azido-PEG1 Reactions: A Guide for Researchers.

- BenchChem. (2025). A Comparative Analysis of Azido-PEG7-acid Efficiency in CuAAC vs. SPAAC Reactions.

- ProQuest. (n.d.).

- Nainar, S., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. Journal of the American Chemical Society, 138(42), 13812-13815.

- Al-Tameemi, W., et al. (2019). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Biochemistry, 58(3), 159-168.

- ResearchGate. (n.d.). Metabolic Incorporation of Azide Functionality into Cellular RNA | Request PDF.

- eScholarship.org. (n.d.). Metabolic Incorporation of Azide Functionality into Cellular RNA.

- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. PMC.

- Star-Protocols. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts.

- Yoon, J. H., & Kim, M. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. Methods in Molecular Biology, 2876, 10.

- Tomkova, M., et al. (2018). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Chemical Society Reviews, 47(20), 7544-7560.

- Wang, Q., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteomics, 17(23-24), 1700213.

- Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites.

- Carl ROTH. (n.d.). User Manual RNA Labeling Kit.

- Su, Z., et al. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria. Nucleic Acids Research, 48(22), e130.

- Wang, Y., et al. (2023). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. bio-protocol, 13(14), e4745.

- Evans, R. K., et al. (1986). 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA. Biochemistry, 25(22), 6909-6915.

- Stambrook, P. J., et al. (1973). Uridine Uptake and Its Intracellular Phosphorylation During the Cell Cycle. Journal of Cellular Physiology, 82(2), 267-275.

- ResearchGate. (n.d.). Chemical methods for measuring RNA expression with metabolic labeling.

- Gasser, C., et al. (2020). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. Nature Chemical Biology, 16(10), 1097-1105.

- Gasser, C., et al. (2020). Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine. PubMed.

- BenchChem. (2025). Application Notes and Protocols for Monitoring RNA Synthesis Cycles.

- Armstrong, R. D., & Diasio, R. B. (1989). RNA polymerase II transcripts as targets for 5-fluorouridine cytotoxicity: antagonism of 5-fluorouridine actions by alpha-amanitin. Journal of Biological Chemistry, 264(28), 16751-16756.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

Sources

- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Incorporation of Azide Functionality into Cellular RNA [escholarship.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Unlocking Transcriptome Dynamics with Azide-Modified Uridine and Bioorthogonal Chemistry

Introduction: Beyond the Static Transcriptome

For decades, our understanding of the transcriptome was largely based on static snapshots provided by techniques measuring steady-state RNA levels. While invaluable, these methods obscure the dynamic lifecycle of RNA—its synthesis, processing, transport, and decay—which collectively orchestrate cellular function and response. Early attempts to capture these dynamics involved radiolabeling with ³H-uridine or metabolic labeling with analogs like 5-bromouridine (BrU), followed by autoradiography or immunoprecipitation.[1][2][3][4] These pioneering techniques, however, presented significant challenges, including the hazards of radioactivity, the labor-intensive nature of antibody-based detection, and potential issues with antibody accessibility and specificity.[1][4]

The advent of bioorthogonal chemistry, particularly the Nobel Prize-winning "click chemistry," has revolutionized our ability to study nascent RNA.[5][6] By introducing a small, chemically inert functional group—the azide—into RNA via a modified nucleoside, we can tag, visualize, and isolate newly transcribed RNA with unparalleled precision and minimal perturbation to the biological system. This guide provides an in-depth exploration of the principles, applications, and technical nuances of using azide-modified nucleosides, with a focus on uridine analogs, to illuminate the dynamic world of the transcriptome.

The Core Principle: Metabolic Labeling Meets Click Chemistry

The strategy hinges on a two-step process: the metabolic incorporation of an azide-modified nucleoside into RNA, followed by a highly specific and efficient bioorthogonal chemical ligation, or "click" reaction.

Metabolic Incorporation: The Azide Handle

Cells are cultured in the presence of a uridine analog carrying an azide (-N₃) group. The cellular machinery, particularly the nucleotide salvage pathway, recognizes this analog, phosphorylates it into a nucleotide triphosphate (e.g., 5-Azido-UTP), and incorporates it into elongating RNA chains during transcription by RNA polymerases.[7]

It is a critical and often misunderstood point that not all azide-modified nucleosides are incorporated with equal efficiency. Early studies revealed that 5-azidomethyluridine, for instance, is not readily incorporated into cellular RNA in many standard cell lines.[8][9] This is largely due to the substrate specificity of the kinases responsible for the initial phosphorylation step. However, this limitation can be overcome. For example, the expression of a mutated human uridine-cytidine kinase 2 (UCK2) with an expanded active site can facilitate the incorporation of 5-azidomethyluridine.[1] Similarly, overexpression of deoxycytidine kinase (dCK) enables the efficient labeling of RNA with 2'-azidocytidine (2'-AzCyd).[10] In contrast, azide-modified adenosine analogs have shown more robust incorporation without genetic manipulation.[8][9] For in vitro applications, 5-azido-UTP can be directly used in transcription reactions with polymerases like T7 RNA polymerase.[11]

Bioorthogonal Ligation: The "Click" Reaction

The azide group itself is biologically inert. Its power lies in its ability to undergo a highly specific reaction with a complementary alkyne-containing probe. This reaction is termed "bioorthogonal" because it occurs rapidly and efficiently within a complex biological environment without cross-reacting with native functional groups. Two primary forms of this reaction are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and high-yield reaction, making it ideal for detecting labeled RNA in fixed cells. However, the copper catalyst can be toxic to living cells and may cause RNA degradation, requiring careful optimization.[1][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide. While kinetically slower than CuAAC, its gentleness and biocompatibility make it the method of choice for live-cell imaging and applications where RNA integrity is paramount.[1][8][10]

The alkyne probe can be conjugated to a variety of reporter molecules, enabling a diverse range of downstream applications.

Key Applications in Transcriptomics

The versatility of the azide-alkyne ligation allows researchers to probe multiple facets of RNA biology.

Application 1: Visualizing Nascent Transcription

By clicking a fluorescent alkyne onto azide-labeled RNA, researchers can directly visualize newly synthesized transcripts within cells and tissues. This provides spatiotemporal information on transcriptional activity, allowing for the identification of active transcription sites and the quantification of global changes in RNA synthesis in response to various stimuli, such as drug treatment or developmental cues.[2][5][6]

Caption: Workflow for visualizing nascent RNA via metabolic labeling and click chemistry.

Application 2: Purification and Sequencing of Nascent RNA (Azide-Seq)

To understand which genes are being actively transcribed at a given moment, azide-labeled RNA can be selectively purified. In this workflow, an alkyne conjugated to biotin is "clicked" onto the nascent RNA. The biotin tag serves as a high-affinity handle for capturing the labeled RNA molecules using streptavidin-coated magnetic beads.[1] The purified RNA can then be subjected to next-generation sequencing (NGS) to generate a transcriptome-wide map of ongoing transcription. This is invaluable for studying rapid transcriptional responses and the kinetics of RNA processing.

Caption: Workflow for purification and sequencing of nascent RNA (Azide-Seq).

Application 3: Measuring RNA Stability with Pulse-Chase Analysis

The stability of an RNA molecule is a critical determinant of its steady-state level and functional output. Azide labeling enables transcriptome-wide measurement of RNA decay rates using a pulse-chase strategy.[1] Cells are first "pulsed" with the azide-modified nucleoside to label the pool of newly synthesized RNA. The labeling medium is then removed and replaced with medium containing a high concentration of natural uridine, which effectively "chases" out the analog and prevents further labeling. By collecting RNA at various time points during the chase and quantifying the amount of remaining azide-labeled RNA, one can calculate transcript-specific half-lives.

Caption: Logical flow of a pulse-chase experiment to measure RNA stability.

Experimental Protocols & Considerations

This section provides a generalized protocol for the visualization of nascent RNA. Researchers must optimize concentrations and incubation times for their specific cell type and experimental goals.

Protocol: Nascent RNA Visualization using CuAAC

-

Metabolic Labeling:

-

Culture cells to desired confluency (e.g., 70-80%).

-

Replace the culture medium with a fresh medium containing the azide-modified nucleoside (e.g., 10-100 µM 2'-AzCyd, if expressing dCK).

-

Incubate for the desired labeling period (e.g., 1-4 hours) under standard culture conditions. A no-analog control should be run in parallel.

-

-

Fixation and Permeabilization:

-

Remove the labeling medium and wash cells twice with PBS.

-

Fix cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[12]

-

Wash cells three times with PBS.

-

-

Click Reaction (CuAAC):

-

Prepare fresh Click Reaction Cocktail (1 mL): Add components in the following order:

-

To 895 µL PBS, add 5 µL of alkyne-fluorophore stock (e.g., 1 mM stock for 5 µM final).

-

Add 20 µL of a 50 mM CuSO₄ solution (1 mM final).

-

Add 40 µL of a 50 mM TBTA ligand solution (2 mM final) to protect the fluorophore and catalyze the reaction.

-

Initiate the reaction by adding 40 µL of a 250 mM sodium ascorbate solution (10 mM final), vortexing immediately.[5]

-

-

Remove PBS from cells and immediately add the click cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Remove the reaction cocktail and wash cells three times with PBS.

-

If desired, counterstain nuclei with DAPI.

-

Image using an appropriate fluorescence microscope.

-

Data Presentation: Labeling Parameters

| Nucleoside Analog | Typical Concentration | Recommended Kinase Overexpression | Application | Reference |

| 2'-Azidocytidine (2'-AzCyd) | 10-100 µM | Deoxycytidine kinase (dCK) | Imaging, Nascent-Seq, Turnover | [10] |

| 2'-Azidoadenosine (2'-AzAd) | 100-200 µM | None (endogenous kinases sufficient) | Imaging, Nascent-Seq | [1][8] |

| 5-Azidomethyluridine | 100 µM | Mutated UCK2 | Imaging | [1] |

| 5-Azido-C3-UTP | 1-10 mM | N/A (for in vitro transcription) | In vitro RNA labeling | [11] |

Trustworthiness: Self-Validating Systems and Key Insights

-

Causality in Experimental Choices: The choice between CuAAC and SPAAC is dictated by the experimental question. For static, high-resolution imaging in fixed samples, the speed of CuAAC is advantageous. For dynamic tracking in living cells, the biocompatibility of SPAAC is non-negotiable.[1][8]

-

Self-Validation: Every experiment should include a "no-analog" control (cells not fed the azide nucleoside but subjected to the full click chemistry procedure) to ensure that the observed signal is specific to the incorporation of the azide.

-

Expert Consideration: While powerful, metabolic labeling is not without caveats. High concentrations or prolonged exposure to nucleoside analogs can perturb natural nucleotide pools and induce cellular stress responses.[13] It is crucial to perform dose-response and time-course experiments to identify optimal labeling conditions that maximize signal while minimizing cytotoxicity.

Conclusion

The integration of azide-modified nucleosides with bioorthogonal click chemistry has provided an unprecedented window into the life of RNA. These tools allow us to move beyond static measurements to directly observe, capture, and quantify the dynamic processes of transcription and decay across the entire transcriptome. From visualizing the birth of a transcript in a neuronal dendrite to calculating its lifespan, the applications of 5-azido uridine and its chemical cousins are empowering researchers in basic science and drug development to ask and answer questions that were once intractable. As the chemistry and its applications continue to evolve, they promise to yield even deeper insights into the complex regulatory networks governed by RNA.

References

- Nainar, S., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ChemBioChem.

- Nainar, S., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. Request PDF.

- Su, Y., et al. (2021). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Molecular Omics.

- Jena Bioscience. 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling. Jena Bioscience.

- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences.

- Hafner, A.-S., et al. (2016). Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry. Scientific Reports.

- Warren, C. J., et al. (2021). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. bioRxiv.

- Klöcker, N., et al. (2020). Concept of metabolic RNA labeling. ResearchGate.

- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS.

- Götze, M., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv.

- Smith, M. A., et al. (2023). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. bio-protocol.

- Fomina, Y., et al. (2021). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. bioRxiv.

- Carl ROTH. User Manual RNA Labeling Kit. Carl ROTH.

- Jena Bioscience. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring. Jena Bioscience.

- Duffy, E. E., et al. (2019). Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine. Wiley Interdisciplinary Reviews: RNA.

- Feng, L., et al. (2017). Incorporation of azide-modified UTP analogs (4–6) into RNA ONs by in vitro transcription reactions. ResearchGate.

- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. ResearchGate.

- Kellenberger, C. A., et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols.

- Su, Y., et al. (2021). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Europe PMC.

Sources

- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Safe Handling of 5-Azido Uridine

This guide provides comprehensive safety and handling protocols for 5-Azido Uridine, a critical reagent in modern biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven expertise to ensure the safe and effective use of this versatile compound.

Introduction: The Utility and Latent Hazards of this compound

This compound is a modified nucleoside analog integral to a suite of bioorthogonal chemistry techniques, most notably Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often referred to as "click chemistry".[1][2][3] Its azide functional group allows for the efficient and specific labeling of biomolecules, enabling researchers to track, visualize, and analyze nucleic acids and other cellular components with high precision.[2][3][4] Applications range from metabolic labeling of DNA and RNA to the synthesis of modified oligonucleotides for therapeutic and diagnostic purposes.[5][6][7]

However, the very reactivity that makes the azide group so useful also imparts inherent hazards. Organic azides are energetic compounds and can be sensitive to heat, light, friction, and pressure, posing a risk of violent decomposition under certain conditions.[8][9] Therefore, a thorough understanding of the properties of this compound and strict adherence to safety protocols are paramount for its use in a laboratory setting.

Hazard Identification and Risk Assessment

All personnel handling this compound must be familiar with its potential hazards. A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₅O₁₅P₃ (for 5-Azido-C3-UTP) | [10][11] |

| Molecular Weight | 567.23 g/mol (for 5-Azido-C3-UTP, free acid) | [10][11] |

| Appearance | Colorless to slightly yellow solution or solid | [10][11] |

| Purity | Typically ≥ 95% (HPLC) | [10][11] |

Stability and Reactivity

The stability of organic azides is a primary safety concern. Key factors influencing the stability of this compound and other organic azides include:

-

External Energy Sources: Organic azides can be sensitive to light, heat, friction, and pressure, which can trigger violent decomposition.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and certain metals, as these can lead to hazardous reactions.[13][14] Specifically, reaction with lead or copper pipes can form highly explosive metal azides.[13] Chlorinated solvents like dichloromethane and chloroform should never be used as reaction media, as they can form explosively unstable di- and tri-azidomethane.[15]

Toxicological Profile

While specific toxicity data for this compound is limited, the azide ion is known to have toxicity similar to the cyanide ion.[15] Therefore, it should be handled with care to avoid inhalation, ingestion, and skin contact. In some contexts, uridine has been shown to reverse the toxicity of other azido-containing nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT).[16][17]

Personal Protective Equipment (PPE)

Appropriate PPE is the final and a critical barrier against exposure. The following PPE must be worn at all times when handling this compound:

-